2-Hydroxybenzene-1,3,5-tricarbaldehyde

Übersicht

Beschreibung

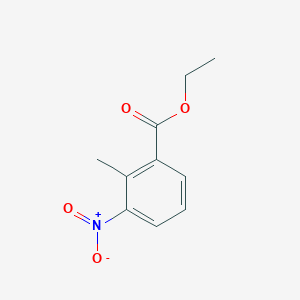

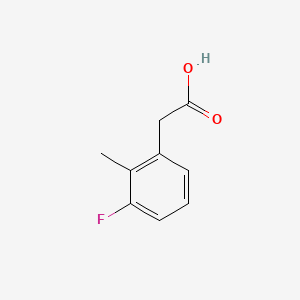

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a useful research compound. Its molecular formula is C9H6O4 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Activity in Solar-to-Hydrogen Energy Conversion

2-Hydroxybenzene-1,3,5-tricarbaldehyde (HBT) has been utilized in improving photocatalytic activity for solar-to-hydrogen energy conversion. A study by Lin et al. (2021) demonstrates that HBT, when incorporated into covalent organic frameworks (COFs), significantly enhances hydrogen production rates under visible light irradiation. This increase in photocatalytic activity is attributed to finely tuned energy levels and improved wettability, leading to more efficient photoinduced charge separation and transfer (Lin et al., 2021).

Electrocatalysis in Water-Splitting for Hydrogen Production

HBT is also instrumental in developing metal-free electrocatalysts for hydrogen evolution via electrochemical water-splitting. Ruidas et al. (2021) describe a COF material synthesized using HBT, which exhibits excellent activity in electrocatalytic water-splitting with low overpotential requirements. This advancement offers a sustainable and economical approach for hydrogen production (Ruidas et al., 2021).

Fluorescent pH Sensing

HBT has been used to create novel fluorescent pH sensors. Yue et al. (2022) developed a ratiometric fluorescent pH sensor using a multivariate strategy that combines HBT with other compounds. These sensors exhibit selectivity and repeatability in acidic conditions, demonstrating potential applications in environmental regulation, medical diagnosis, and synthetic chemistry (Yue et al., 2022).

Chemical and Material Synthesis

HBT has been implicated in various synthesis reactions. Adhikary et al. (1987) studied its role in the aldol-type reaction of carbaldehyde moieties with ketones, facilitated by a dicopper(II) complex. This study highlights the potential of HBT in controlled self-condensation and polycondensation reactions (Adhikary et al., 1987).

Safety and Hazards

2-Hydroxybenzene-1,3,5-tricarbaldehyde is identified as an irritant . It can cause eye and skin irritation, and it is harmful if swallowed, absorbed through the skin, or inhaled . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Zukünftige Richtungen

One of the future directions for 2-Hydroxybenzene-1,3,5-tricarbaldehyde is in the synthesis of covalent organic frameworks (COFs). For instance, the covalent organic framework C6-TRZ-TFP is synthesized by solvothermal polycondensation of this compound (TFP) and 4,4′,4′′- (1,3,5-triazine-2,4,6-triyl)tris [ (1,1′-biphenyl)-4-amine] .

Wirkmechanismus

Target of Action

2-Hydroxybenzene-1,3,5-tricarbaldehyde is a derivative of aldehyde and can be used as an organic reagent . .

Mode of Action

It has been used in the synthesis of novel three-component covalent organic frameworks (cofs) through schiff base reactions .

Biochemical Pathways

It has been used in the synthesis of covalent organic frameworks (cofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Eigenschaften

IUPAC Name |

2-hydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAZHQGKWVMFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383486 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81502-74-1 | |

| Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Hydroxybenzene-1,3,5-tricarbaldehyde contribute to the synthesis of Covalent Organic Frameworks (COFs) and what makes these COFs suitable for photocatalytic hydrogen production?

A: this compound acts as a key building block in the synthesis of COFs. It readily undergoes Schiff base reactions with amine-containing molecules, forming strong covalent bonds that make up the framework structure of the COF [, , ]. The resulting COFs possess desirable properties for photocatalysis, including:

- Crystallinity and Porosity: The ordered structure and inherent porosity of COFs provide a large surface area, maximizing the availability of active sites for catalytic reactions [, ].

- Tunable Electronic Properties: By strategically choosing co-monomers during synthesis, the electronic properties of the COF can be fine-tuned to enhance light absorption and promote charge separation – crucial for efficient photocatalysis [, ].

- Enhanced Wettability: Incorporation of HBT can increase the hydrophilicity of the COF, improving its interaction with water and facilitating the hydrogen evolution reaction [].

Q2: Can you provide an example of how modifying a COF with this compound improves its photocatalytic activity?

A: Research has shown that replacing a benzene-1,3,5-tricarbaldehyde unit in a COF with this compound leads to a significant improvement in photocatalytic hydrogen production []. The modified COF (HBT-COF) demonstrated a 5-fold increase in hydrogen production compared to the original COF. This enhancement is attributed to the following factors:

- Stronger Donor-Acceptor Effect: The hydroxyl group in HBT enhances the electron-donating ability of the aromatic ring, creating a stronger donor-acceptor system within the COF framework. This facilitates more efficient charge separation upon light absorption [].

- Improved Wettability: The hydrophilic nature of HBT improves the interaction between the COF and water molecules, promoting better contact and facilitating the hydrogen evolution reaction at the catalyst surface [].

Q3: Beyond photocatalysis, what other applications benefit from incorporating this compound into COFs?

A: The versatility of HBT-incorporated COFs extends beyond photocatalysis. One notable example is their use in membrane-based gas separation []. Researchers designed a COF using HBT and 5,5'-diamino-2,2'-bipyridine. This COF, after coordination with Cu(I) ions, exhibited selective adsorption of propylene. When incorporated into a mixed-matrix membrane, it demonstrated enhanced permeability and selectivity for propylene/propane separation compared to the pristine membrane material []. This highlights the potential of HBT-based COFs in developing efficient gas separation technologies.

Q4: Does this compound play a role in sensing applications?

A: Indeed, the unique properties of HBT make it valuable for sensing applications. Researchers have developed a ratiometric fluorescent pH sensor using a series of three-component COFs synthesized with HBT, 4,4'-diamino-3,3'-biphenyldicarboxylic acid, and 5,5'-diamino-2,2'-bipyridine []. These COFs exhibited distinct fluorescent responses to changes in pH, allowing for ratiometric detection within specific pH ranges []. This demonstrates the potential of HBT-based materials in developing sensitive and selective chemical sensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)